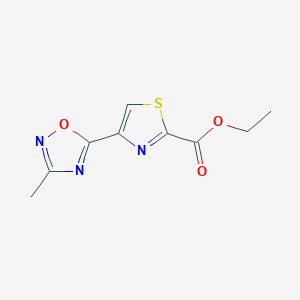

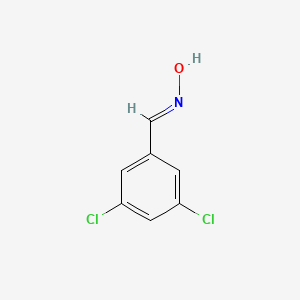

![molecular formula C17H24N2O4 B2962425 N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide CAS No. 1351633-52-7](/img/structure/B2962425.png)

N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a spirocyclic compound that has a unique structure, making it an interesting molecule to study.

Scientific Research Applications

Chiral Separation and Configuration Determination

N-(4-methoxybenzyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide and its related spirocyclic compounds are studied for their chiral separation capabilities and configuration determination. These compounds are significant in the pharmaceutical industry for their potential as active pharmaceutical ingredients, catalysts in synthesizing active enantiomers, or as surface modifiers on silica particles to resolve enantiomers. A study demonstrated the synthesis of various spiro compounds and developed a normal phase HPLC method to resolve enantiomers of these compounds on a chiral column. The study provided insights into the specific optical rotation of R or S enantiomers and proposed configurations based on Lowe's rule (Liang et al., 2008).

Novel Synthesis Approaches

Researchers have developed novel synthesis methods for derivatives of 1,9-dioxa-4-azaspiro[5.5]undecane. For instance, a Prins cascade process facilitated the synthesis of these derivatives by coupling aldehydes with specific sulfonamides. This represents the first synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization, highlighting a novel approach in the creation of complex spirocyclic structures (Reddy et al., 2014).

Green Chemistry in Spirocyclization

A metal- and oxidant-free route for synthesizing azaspiro[4.5]deca-6,9-diene-3,8-dione through photomediated iodinated spirocyclization of N-(4-methoxybenzyl) propiolamide was developed. This green chemistry approach successfully constructed C-C and C-I bonds at room temperature, providing a sustainable method to produce iodinated spirocyclization products in moderate to good yields (Yang et al., 2022).

Applications in Polymer Chemistry

The study on the synthesis, cationic polymerization, and curing reaction with epoxy resin of 3,9-di(p-methoxybenzyl)-1,5,7,11-tetra-oxaspiro(5,5)undecane revealed its significant potential in polymer chemistry. The research demonstrated that the monomer underwent double ring-opening polymerization, and its curing reaction with bisphenol A type epoxy resin in the presence of specific catalysts highlighted its utility in creating novel polymeric materials with varied properties (Pan et al., 2000).

properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4/c1-21-15-5-3-14(4-6-15)13-18-16(20)19-9-7-17(8-10-19)22-11-2-12-23-17/h3-6H,2,7-13H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHWMLUCHBNMIAP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC3(CC2)OCCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

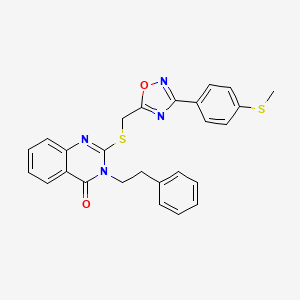

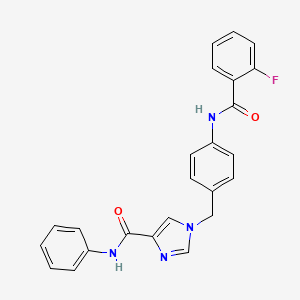

![(E)-3-(4-(dimethylamino)phenyl)-2-(1-methyl-1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B2962344.png)

![(4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-2-yl)methanol hydrochloride](/img/structure/B2962345.png)

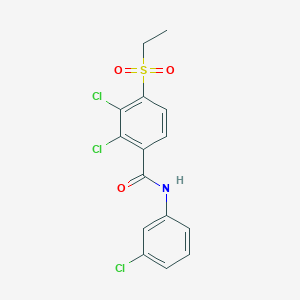

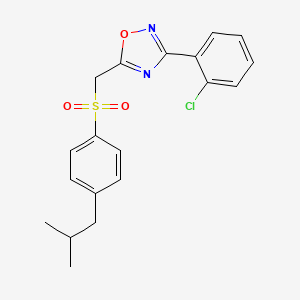

![3-((4-bromophenyl)sulfonyl)-N-(3-isopropoxypropyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2962346.png)

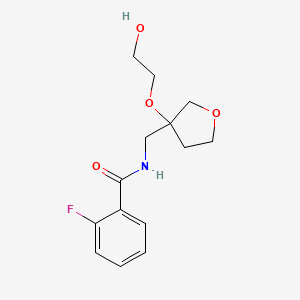

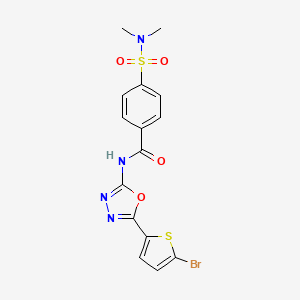

![6-ethoxy-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2962355.png)

![4-[(Z)-2-Cyano-3-(3-methoxyanilino)-3-oxoprop-1-enyl]benzoic acid](/img/structure/B2962360.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamide](/img/structure/B2962361.png)